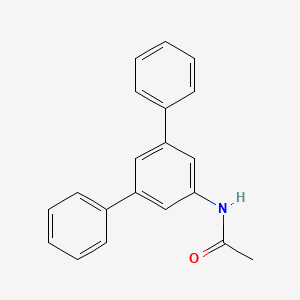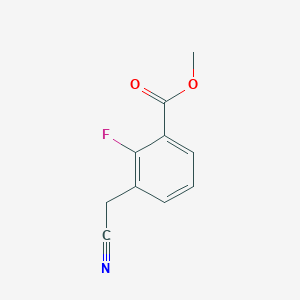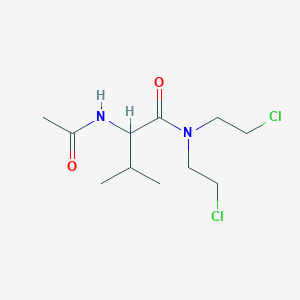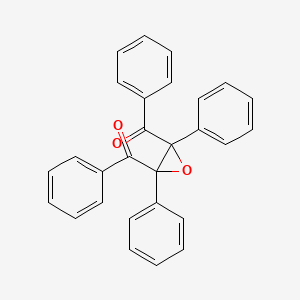
tert-Butyl (3-(methylsulfinyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methylsulfinyl group, and a propyl chain attached to a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(methylsulfinyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3-(methylsulfinyl)propyl group. One common method involves the use of tert-butyl chloroformate and 3-(methylsulfinyl)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(methylsulfinyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: tert-Butyl (3-(methylsulfonyl)propyl)carbamate
Reduction: tert-Butyl (3-(methylthio)propyl)carbamate
Substitution: Various carbamate derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-(methylsulfinyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in various organic synthesis reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving carbamates.
Medicine
In medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful tool for drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(methylsulfinyl)propyl)carbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The methylsulfinyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to undergo specific oxidation and reduction reactions that are not possible with other similar carbamates. Additionally, the methylsulfinyl group can influence the compound’s solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
1395890-57-9 |
|---|---|
Molecular Formula |
C9H19NO3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
tert-butyl N-(3-methylsulfinylpropyl)carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-6-5-7-14(4)12/h5-7H2,1-4H3,(H,10,11) |
InChI Key |
DTRAADSQHKCZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
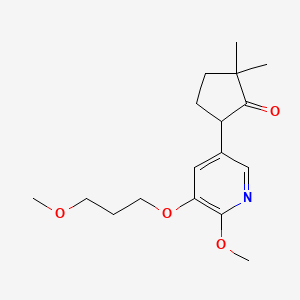
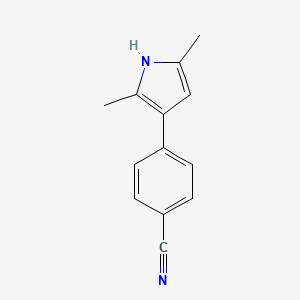

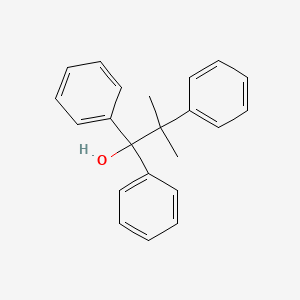
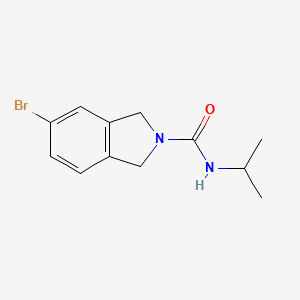

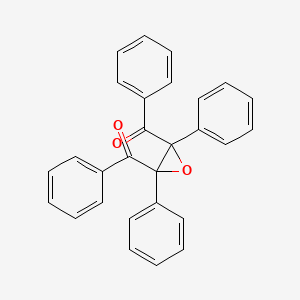
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)

